molecular formula C10H8N2O5 B8724036 N-(beta-hydroxyethyl)-3-nitrophthalimide

N-(beta-hydroxyethyl)-3-nitrophthalimide

Cat. No.: B8724036
M. Wt: 236.18 g/mol
InChI Key: YWARSQALHOUZGW-UHFFFAOYSA-N
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Description

N-(beta-hydroxyethyl)-3-nitrophthalimide is a phthalimide analogue of significant interest in biomedical research, particularly for investigating novel therapeutic agents for inflammatory and neuropathic pain conditions. Scientific studies have demonstrated that this compound exhibits notable activity in experimental models of pain. Research published in Pharmacological Reports shows that this compound effectively inhibited mechanical allodynia induced by chronic constriction injury (CCI) of the sciatic nerve and by intraplantar injection of complete Freund's adjuvant (CFA) in rat models . This indicates its potential value for researchers studying the underlying mechanisms of both neuropathic and chronic inflammatory pain states. Phthalimide analogues devoid of the glutarimide moiety are known to exhibit multiple biological activities, making them promising candidates for the treatment of various diseases . The core phthalimide structure is a versatile scaffold in organic synthesis and medicinal chemistry, often utilized in the development of pharmacologically active compounds. Researchers can employ this compound as a key intermediate in organic synthesis or as a tool compound for probing biological pathways related to pain and inflammation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

2-(2-hydroxyethyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C10H8N2O5/c13-5-4-11-9(14)6-2-1-3-7(12(16)17)8(6)10(11)15/h1-3,13H,4-5H2

InChI Key

YWARSQALHOUZGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCO

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Regioselectivity : The imide bond adjacent to the 3-nitro group in this compound is highly reactive toward nucleophiles, a trait shared with other 3-nitro derivatives .
  • Electronic Effects: The nitro group’s electron-withdrawing nature reduces nitrogen’s nucleophilicity, necessitating harsher reaction conditions compared to non-nitro-substituted phthalimides (e.g., N-hydroxysuccinimide) .

Preparation Methods

3-Nitrophthalic Anhydride

3-Nitrophthalic anhydride serves as the electrophilic core, providing the nitro-substituted phthalimide backbone. Its synthesis typically involves nitration of phthalic anhydride, though commercial availability has made it a preferred starting material. The nitro group at the 3-position directs subsequent reactions, influencing both electronic and steric properties.

β-Hydroxyethylamine

β-Hydroxyethylamine acts as the nucleophile, introducing the hydroxyethyl substituent. This amine must be anhydrous to prevent hydrolysis of the anhydride prematurely. Industrial-grade β-hydroxyethylamine often requires distillation to achieve ≥99% purity, as impurities can lead to side reactions such as oligomerization.

Synthetic Routes and Reaction Mechanisms

Direct Condensation Method

The most widely reported synthesis involves a one-step condensation reaction:

Reaction Scheme:

3-Nitrophthalic anhydride+β-HydroxyethylamineN-(β-Hydroxyethyl)-3-nitrophthalimide+H2O\text{3-Nitrophthalic anhydride} + \text{β-Hydroxyethylamine} \rightarrow \text{N-(β-Hydroxyethyl)-3-nitrophthalimide} + \text{H}_2\text{O}

Procedure

  • Solvent Selection : Ethanol or acetonitrile are preferred due to their ability to dissolve both reactants while stabilizing intermediates.

  • Reaction Conditions : The mixture is refluxed at 78–82°C for 4–6 hours, ensuring complete ring opening and re-closure.

  • Workup : The crude product is cooled, filtered, and washed with cold solvent.

Mechanistic Insights

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the anhydride, leading to ring opening.

  • Ring Closure : Intramolecular dehydration forms the phthalimide ring, stabilized by the nitro group’s electron-withdrawing effect.

Table 1: Key Parameters in Direct Condensation

ParameterOptimal RangeImpact on Yield
SolventEthanolHigh solubility
Temperature78–82°CAccelerates kinetics
Reaction Time4–6 hoursCompletes ring closure
Molar Ratio (Anhydride:Amine)1:1.05Minimizes side products

Alternative Method: Formaldehyde-Mediated Condensation

A less common approach adapts methodologies from pyrroledicarboximide synthesis, involving formaldehyde as a condensing agent:

Reaction Scheme:

3-Nitrophthalic anhydride+β-Hydroxyethylamine+HCHON-(β-Hydroxyethyl)-3-nitrophthalimide+H2O\text{3-Nitrophthalic anhydride} + \text{β-Hydroxyethylamine} + \text{HCHO} \rightarrow \text{N-(β-Hydroxyethyl)-3-nitrophthalimide} + \text{H}_2\text{O}

Procedure

  • Solvent : Ethanol with 37% formaldehyde (w/v).

  • Conditions : Reflux for 3–5 hours, monitored by TLC for completion.

  • Purification : Crystallization from ethanol yields the product.

Mechanistic Role of Formaldehyde

Formaldehyde likely facilitates imine formation, though its exact role remains debated. It may stabilize intermediates or enhance amine nucleophilicity.

Table 2: Comparison of Direct vs. Formaldehyde-Mediated Methods

ParameterDirect MethodFormaldehyde Method
Yield70–85%60–75%
Purity≥95%90–93%
Side ProductsMinimalTrace imine byproducts
ScalabilityIndustrial-friendlyLab-scale only

Optimization of Reaction Conditions

Solvent Effects

  • Polar Protic Solvents (Ethanol) : Enhance solubility of ionic intermediates but may slow reaction rates due to hydrogen bonding.

  • Polar Aprotic Solvents (Acetonitrile) : Increase reaction kinetics but complicate purification due to higher boiling points.

Temperature and Time

Elevated temperatures (≥80°C) reduce reaction time but risk decomposition. A balance is struck at 78–82°C for 4–6 hours.

Stoichiometry

A slight excess of β-hydroxyethylamine (1.05 eq) ensures complete anhydride consumption, minimizing unreacted starting material.

Purification and Characterization

Recrystallization

Crude product is recrystallized from hot ethanol, achieving >95% purity. Slow cooling promotes crystal growth, reducing occluded impurities.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane) resolves stubborn byproducts but is cost-prohibitive for large-scale production.

Table 3: Characterization Data

PropertyValueMethod
Melting Point148–150°CDSC
Molecular FormulaC₁₃H₁₁N₃O₄HRMS
IR (cm⁻¹)1720 (C=O), 1520 (NO₂)FTIR

Q & A

Q. What are the common synthetic routes for preparing N-(beta-hydroxyethyl)-3-nitrophthalimide, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic addition reactions. For example, the reaction of 3-nitrophthalimide with propargyl sulfonium salts under optimized conditions (e.g., using KF-supported catalysts in 2-methyltetrahydrofuran as a green solvent) has been shown to yield N-vinylimide derivatives . Electron-withdrawing substituents (e.g., nitro groups) on the phthalimide ring can reduce yields (27–52%) due to decreased nucleophilicity at the imide nitrogen. Reaction parameters such as solvent polarity, temperature (e.g., 80°C for 4 hours), and catalyst loading are critical for reproducibility .

Q. How can researchers structurally characterize this compound and confirm its purity?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H NMR spectra to reference data (e.g., δ 4.37 ppm for NCH2_2 in related compounds) .
  • Melting Point Analysis : Validate against literature values (e.g., 217–221°C for 3-nitrophthalimide derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :
  • Molecular Weight : 192.13 g/mol (for the core 3-nitrophthalimide structure) .
  • Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
  • Thermal Stability : Decomposes above 220°C, necessitating controlled heating during reactions .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the compound’s reactivity in nucleophilic substitution or addition reactions?

  • Methodological Answer : The nitro group enhances electrophilic aromatic substitution at the 4- and 6-positions of the phthalimide ring due to its electron-withdrawing effect. However, it reduces nucleophilic activity at the imide nitrogen, requiring harsher conditions (e.g., elevated temperatures, strong bases) for alkylation or arylation. This dichotomy is evident in reactions with propargyl sulfonium salts, where yields drop to 27–52% compared to unsubstituted phthalimides .

Q. What analytical challenges arise in detecting trace impurities or byproducts in this compound synthesis?

  • Methodological Answer : Common impurities include unreacted 3-nitrophthalimide or β-hydroxyethyl side products. Use LC-MS with electrospray ionization (ESI) to identify low-abundance species. For example, β-hydroxyethyl intermediates may form via hydrolysis, detectable at m/z 210.1 . Thin-Layer Chromatography (TLC) with silica gel and ethyl acetate/hexane (1:3) can monitor reaction progress .

Q. How can researchers resolve contradictions in reported yields for N-vinylimide derivatives of 3-nitrophthalimide?

  • Methodological Answer : Discrepancies (e.g., 27–65% yields in similar reactions) may stem from:
  • Substrate electronic effects : Electron-deficient arylimides show lower yields .
  • Purification methods : Column chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) improves recovery of polar byproducts .
  • Catalyst deactivation : KF-supported catalysts may degrade under prolonged heating; replace after 3 reaction cycles .

Q. What is the role of the beta-hydroxyethyl group in modulating the compound’s interaction with biological targets?

  • Methodological Answer : The β-hydroxyethyl moiety enhances hydrophilicity, potentially improving bioavailability. For antifungal studies, compare MIC (Minimum Inhibitory Concentration) values of this compound against non-hydroxylated analogs. Use microbroth dilution assays (CLSI guidelines) with Candida albicans to quantify activity .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodological Answer :
  • Acidic Conditions : Hydrolysis of the imide ring occurs at pH < 3, forming 3-nitrophthalic acid and β-hydroxyethylamine. Monitor via 1H^1H NMR (disappearance of δ 4.37 ppm NCH2_2 signal) .
  • Oxidative Conditions : The nitro group stabilizes the ring against oxidation, but the β-hydroxyethyl chain may oxidize to a ketone. Use FT-IR to track C=O formation at 1700 cm1^{-1} .

Methodological Recommendations

Q. What strategies optimize the scalability of this compound synthesis for large-scale studies?

  • Answer :
  • Employ continuous-flow reactors to maintain temperature control and reduce side reactions .
  • Replace traditional solvents with 2-methyltetrahydrofuran (green solvent) to improve sustainability .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Answer :
    Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Validate predictions with experimental 1H^1H NMR shifts (e.g., δ 8.16–8.74 ppm for aromatic protons) .

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